

# Spectroscopic Data of 1,2,4-Trimethoxy-5-nitrobenzene: A Technical Guide

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## Compound of Interest

Compound Name: 1,2,4-Trimethoxy-5-nitrobenzene

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## Abstract

This technical guide provides a comprehensive overview of the available spectroscopic data for the compound **1,2,4-trimethoxy-5-nitrobenzene**. Due to the limited availability of direct experimental spectra in public databases, this document focuses on presenting predicted spectroscopic characteristics based on the analysis of structurally related compounds and general principles of spectroscopy. It also outlines standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this class of compounds. This guide is intended to serve as a valuable resource for researchers in the fields of chemistry and drug development who are working with or synthesizing this molecule.

## Introduction

**1,2,4-Trimethoxy-5-nitrobenzene** is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This document compiles and predicts the expected NMR, IR, and MS spectral data for **1,2,4-trimethoxy-5-nitrobenzene** and provides generalized experimental protocols for their acquisition.

## Predicted Spectroscopic Data

Direct experimental spectroscopic data for **1,2,4-trimethoxy-5-nitrobenzene** is not readily available in the public domain. The following tables summarize the predicted spectroscopic characteristics based on the analysis of similar compounds and established spectroscopic principles.

### Predicted $^1\text{H}$ NMR Data

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **1,2,4-trimethoxy-5-nitrobenzene**

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity
H-3	~7.3 - 7.5	s
H-6	~6.8 - 7.0	s
OCH <sub>3</sub> (C1)	~3.9 - 4.1	s
OCH <sub>3</sub> (C2)	~3.8 - 4.0	s
OCH <sub>3</sub> (C4)	~3.8 - 4.0	s

Note: Predicted values are based on the analysis of substituted nitrobenzenes and methoxybenzenes. Actual values may vary depending on the solvent and experimental conditions.

### Predicted $^{13}\text{C}$ NMR Data

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **1,2,4-trimethoxy-5-nitrobenzene**

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C-1	~150 - 155
C-2	~145 - 150
C-3	~105 - 110
C-4	~155 - 160
C-5	~135 - 140
C-6	~100 - 105
OCH <sub>3</sub>	~55 - 60

Note: These are estimated chemical shifts. The presence of the nitro group and three methoxy groups will significantly influence the electron density and thus the chemical shifts of the aromatic carbons.

## Predicted IR Spectroscopy Data

Table 3: Predicted Key IR Absorption Bands for **1,2,4-trimethoxy-5-nitrobenzene**

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium to Weak
C-H Stretch (Methoxy)	2950 - 2850	Medium
Aromatic C=C Stretch	1600 - 1450	Medium to Strong
Asymmetric NO <sub>2</sub> Stretch	1550 - 1500	Strong
Symmetric NO <sub>2</sub> Stretch	1350 - 1300	Strong
C-O Stretch (Aryl Ether)	1275 - 1200	Strong
C-O Stretch (Alkyl Ether)	1150 - 1050	Strong
C-H Out-of-plane Bend	900 - 800	Strong

## Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for **1,2,4-trimethoxy-5-nitrobenzene**

Fragment	Predicted m/z	Comments
[M] <sup>+</sup>	213	Molecular Ion
[M-NO <sub>2</sub> ] <sup>+</sup>	167	Loss of nitro group
[M-CH <sub>3</sub> ] <sup>+</sup>	198	Loss of a methyl group
[M-OCH <sub>3</sub> ] <sup>+</sup>	182	Loss of a methoxy group

Note: The fragmentation pattern will be influenced by the ionization method used.

## Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for aromatic nitro compounds like **1,2,4-trimethoxy-5-nitrobenzene**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- <sup>1</sup>H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.

- Typical parameters: pulse angle 45-90°, longer acquisition and relaxation times may be necessary due to the lower natural abundance of  $^{13}\text{C}$ .

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
  - Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
  - Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) or cast a thin film on a single plate.
- Instrumentation: Use a Fourier-Transform Infrared spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder (or pure KBr pellet).
  - Record the sample spectrum.
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
  - Typically, spectra are collected over the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (GC-MS or LC-MS).
- Ionization: Utilize an appropriate ionization technique.
  - Electron Ionization (EI): Provides detailed fragmentation patterns, useful for structural elucidation.

- Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that often result in a more prominent molecular ion peak.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated.

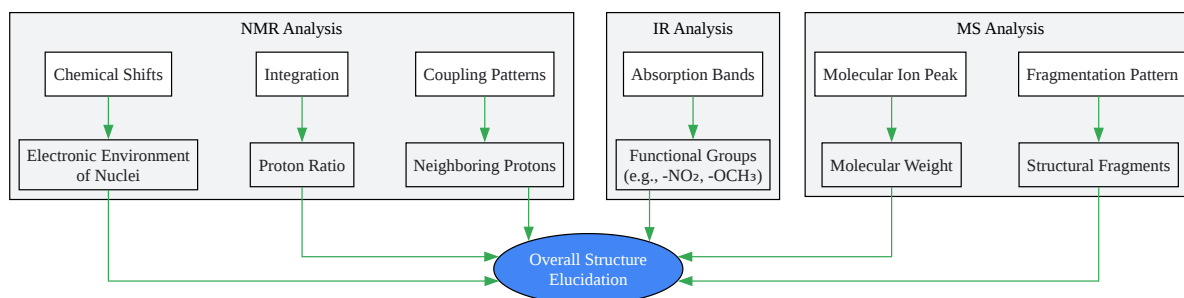
## Logical Relationships and Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization of **1,2,4-trimethoxy-5-nitrobenzene** and the logic of spectroscopic analysis.



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Figure 1. General workflow for the synthesis and characterization of **1,2,4-trimethoxy-5-nitrobenzene**.



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Figure 2. Logical flow of structural elucidation using combined spectroscopic data.

## Conclusion

While experimental spectroscopic data for **1,2,4-trimethoxy-5-nitrobenzene** is not widely available, this guide provides a robust set of predicted data and standard experimental protocols. The presented information is intended to aid researchers in the identification and characterization of this compound. It is recommended that experimental data be acquired and compared with these predicted values for definitive structural confirmation. The provided workflows offer a logical framework for the synthesis, purification, and spectroscopic analysis of this and related molecules.

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